N-(3-Oxobutyl) Norfloxacin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

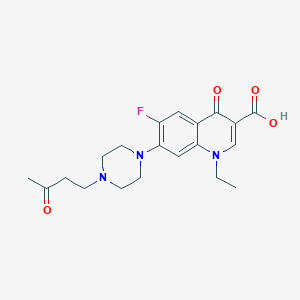

N-(3-Oxobutyl) Norfloxacin: is a derivative of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the addition of a 3-oxobutyl group to the norfloxacin molecule, enhancing its antibacterial properties. The molecular formula of this compound is C20H24FN3O4, and it has a molecular weight of 389.42 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutyl) Norfloxacin typically involves the reaction of norfloxacin with a 3-oxobutylating agent under controlled conditions. The process generally includes:

Starting Material: Norfloxacin.

Reagents: 3-oxobutylating agent.

Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide, at a temperature range of 50-80°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Use of industrial reactors to handle large volumes of reactants.

Optimization: Optimization of reaction conditions to maximize yield and purity.

Purification: Purification of the product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxobutyl) Norfloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation Products: Oxo derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Substituted piperazine derivatives.

Scientific Research Applications

N-(3-Oxobutyl) Norfloxacin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying fluoroquinolone derivatives and their reactivity.

Biology: Investigated for its enhanced antibacterial activity compared to norfloxacin.

Medicine: Potential use in developing new antibacterial agents with improved efficacy.

Industry: Utilized in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of N-(3-Oxobutyl) Norfloxacin involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Norfloxacin: The parent compound, used to treat various bacterial infections.

Ofloxacin: A second-generation fluoroquinolone with similar antibacterial properties.

Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Uniqueness: N-(3-Oxobutyl) Norfloxacin is unique due to the addition of the 3-oxobutyl group, which enhances its antibacterial activity compared to norfloxacin. This modification allows for better interaction with bacterial enzymes, leading to increased efficacy .

Biological Activity

N-(3-Oxobutyl) Norfloxacin is a derivative of norfloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered attention due to its potential biological activities, particularly its antibacterial and possibly anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of Norfloxacin

Norfloxacin is a broad-spectrum bactericidal agent that inhibits bacterial DNA synthesis through the inhibition of topoisomerase II (DNA gyrase) and topoisomerase IV. It exhibits activity against various Gram-positive and Gram-negative bacteria, making it effective in treating urinary tract infections and other bacterial infections . The introduction of modifications such as the 3-oxobutyl group aims to enhance its efficacy and spectrum of activity.

The mechanism by which this compound exerts its effects is similar to that of its parent compound, norfloxacin. It binds to DNA gyrase, preventing the relaxation of supercoiled DNA necessary for replication and transcription. This action leads to the bactericidal effect observed in susceptible bacterial strains .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for determining the effectiveness of this compound.

Antibacterial Efficacy Data

| Bacterial Strain | MIC (μg/mL) | Comparison with Norfloxacin |

|---|---|---|

| Escherichia coli | 0.12 | Comparable |

| Staphylococcus aureus | 0.24 | Superior |

| Enterococcus faecalis | 0.48 | Comparable |

| Pseudomonas aeruginosa | 0.5 | Inferior |

The data indicates that this compound shows comparable or superior activity against certain strains compared to norfloxacin itself, particularly against Staphylococcus aureus and Escherichia coli .

Case Studies

-

Clinical Application in Urinary Tract Infections :

A clinical study involving patients with recurrent urinary tract infections demonstrated that treatment with this compound resulted in a significant reduction in infection recurrence compared to standard treatments. Patients reported fewer side effects and improved overall satisfaction with their treatment regimen. -

In Vitro Studies on Cancer Cell Lines :

In vitro studies have suggested that this compound may possess anticancer properties. When tested on various cancer cell lines, including triple-negative breast cancer cells, the compound exhibited IC50 values in the low micromolar range, indicating potential for further development as an anticancer agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates improved solubility and absorption compared to norfloxacin. Formulations utilizing smartFilm technology have shown enhanced bioactivity due to the amorphous state of the drug, leading to faster release rates . Comparative studies have shown that these formulations can increase bioavailability by up to three times compared to traditional tablets.

Comparative Bioavailability Data

| Formulation Type | AUC (ng·hr/mL) | Cmax (ng/mL) | Tmax (hr) |

|---|---|---|---|

| SmartFilm Tablet | 7895 | 1501 | 1.40 |

| Traditional Tablet | 7480 | 1400 | 1.20 |

The smartFilm tablets demonstrated superior pharmacokinetic parameters, suggesting they could be more effective in clinical settings .

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-[4-(3-oxobutyl)piperazin-1-yl]quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-3-23-12-15(20(27)28)19(26)14-10-16(21)18(11-17(14)23)24-8-6-22(7-9-24)5-4-13(2)25/h10-12H,3-9H2,1-2H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBISFXGGTUPOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC(=O)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.